4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
Description
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1707575-97-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆ClN₃ and a molar mass of 213.71 g/mol . The compound features a pyridine ring substituted with a piperidine group at the 4-position and an amine at the 3-position, forming a dihydrochloride salt to enhance stability and solubility. It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
4-piperidin-1-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13;;/h4-5,8H,1-3,6-7,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEOZORSYHNHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride involves several steps, typically starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of piperidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1707575-97-0 | C₁₀H₁₆ClN₃ | 213.71 | Six-membered piperidine, pyridine core |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C₉H₁₃N₃·2HCl | 236.14 | Five-membered pyrrolidine ring |
| 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride | 1354950-57-4 | C₉H₁₆Cl₂N₄ | 251.16 | Pyrimidine substituent |
| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride | 1431964-35-0 | C₁₁H₁₈ClN₃ | 227.73 | Methylated piperidine ring |
| 4-(Aminomethyl)pyridin-3-amine dihydrochloride | 847666-49-3 | C₆H₁₁Cl₂N₃ | 196.08 | Additional aminomethyl group |
Key Observations :
Substituent Influence: The methyl group in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride enhances lipophilicity, which may improve membrane permeability compared to the unmethylated parent compound . The aminomethyl group in 4-(Aminomethyl)pyridin-3-amine dihydrochloride introduces an additional basic site, increasing solubility but possibly reducing metabolic stability .
Heteroaromatic Systems : Pyrimidine (in 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride) introduces a nitrogen-rich aromatic system, which could enhance π-π stacking interactions in drug-receptor binding .
Research and Application Insights
- Medicinal Chemistry : Piperidine derivatives are prevalent in drug discovery due to their favorable pharmacokinetic properties. The target compound’s pyridine-piperidine scaffold is analogous to fragments found in kinase inhibitors (e.g., crizotinib analogs) .
- Structural Biology : Compounds like 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride may serve as ligands in crystallography studies, leveraging pyrimidine’s ability to form hydrogen bonds in active sites .
- Limitations : Most analogs lack detailed biological activity data, highlighting the need for further studies on receptor binding, metabolic pathways, and toxicity.
Biological Activity
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a compound with significant potential in medicinal chemistry, has been investigated for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to a pyridine moiety, which is known to influence its biological activity. The dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for various biological assays.
Antinociceptive Properties
Research has highlighted the compound's role as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. In vivo studies have demonstrated that derivatives of piperidine can exhibit significant antinociceptive effects, suggesting potential use in pain management therapies .
Antiviral Activity
A series of studies have shown that piperidine derivatives, including this compound, possess antiviral properties. Specifically, they have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Certain compounds within this class displayed EC50 values in the low nanomolar range against wild-type HIV-1, indicating their potency as antiviral agents .
Enzyme Interaction
The compound has been utilized in biochemical assays to study interactions with various enzymes and receptors. Its ability to act as a reference standard in analytical chemistry underscores its importance in drug discovery and development processes.
The biological activity of this compound can be attributed to its structural features that facilitate binding to specific receptors:
- Receptor Binding : The piperidine moiety is critical for establishing salt bridge interactions with receptor binding sites, enhancing affinity and selectivity towards histamine H3 and sigma-1 receptors .
- Ionization State : The protonation state of the compound at physiological pH influences its interaction with receptors, impacting both absorption and distribution profiles .
Study on Pain Management
A study published in 2023 evaluated the efficacy of piperidine-based compounds in treating nociceptive and neuropathic pain. The results indicated that these compounds could significantly reduce pain responses in animal models, supporting their potential therapeutic application in pain management .
HIV Research
In a pivotal study focusing on HIV treatment, several piperidine derivatives were synthesized and tested for their inhibitory effects on reverse transcriptase. The findings revealed that certain derivatives exhibited superior activity compared to existing treatments like nevirapine, marking a significant advancement in the search for effective HIV therapies .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidine and a halogenated pyridine derivative. Key steps include:
- Coupling Reaction: Reacting 3-chloropyridine with piperidine in the presence of a strong base (e.g., NaH or K₂CO₃) under anhydrous conditions (e.g., DMF at 80°C for 12 hours) to form the free base .
- Salt Formation: Treating the free base with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. pH control during acidification ensures stoichiometric salt formation .
| Synthetic Step | Reagents/Conditions | Critical Parameters |
|---|---|---|
| Coupling | 3-Chloropyridine, piperidine, NaH, DMF, 80°C, 12h | Base strength, solvent polarity |
| Salt Formation | HCl gas in ethanol, RT, 2h | pH monitoring, solvent evaporation rate |
Yield optimization requires precise temperature control and inert atmospheres to prevent side reactions (e.g., oxidation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of piperidine (δ 1.4–2.8 ppm) and pyridine (δ 7.5–8.5 ppm) protons .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): ESI-MS validates the molecular ion peak ([M+H]⁺ = 194.1) and salt adducts ([M+2HCl+H]⁺ = 266.0) .
For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and salt stoichiometry .
Q. What are the solubility properties of this compound, and how do they inform formulation strategies?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility compared to the free base. Key solubility
- Water: >50 mg/mL at 25°C (pH 3–5) .
- DMSO: ~100 mg/mL, suitable for stock solutions in cellular assays .
- Ethanol: Limited solubility (<10 mg/mL), requiring sonication for dispersion .
Formulation for in vivo studies often uses saline (pH-adjusted) or cyclodextrin complexes to improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Contradictions in IC₅₀ values or target affinities often arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (e.g., Tris vs. HEPES) .
- Salt Dissociation: Confirm the compound’s ionization state in physiological pH (7.4) via UV-Vis titration .
- Metabolic Interference: Use LC-MS/MS to detect metabolite interference in enzyme inhibition assays .
Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) reduces false positives .
Q. Which advanced analytical techniques are critical for studying the compound’s stability under physiological and storage conditions?
Methodological Answer: Stability studies require:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products via UPLC-QTOF .
- Long-Term Storage: Monitor hygroscopicity by storing at -20°C (desiccated) vs. 4°C (humid) and assess clumping via SEM .
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic pH | Hydrolysis of piperidine ring | NMR, MS |
| UV Light | Pyridine ring oxidation | HPLC-DAD |
Q. How does the compound’s stereochemistry influence its interaction with biological targets, and what methods validate these interactions?
Methodological Answer: The compound’s planar pyridine ring and piperidine chair conformation affect target binding. Validation strategies include:
- Molecular Dynamics (MD) Simulations: Model interactions with GPCRs or ion channels (e.g., docking to serotonin receptors) .
- Circular Dichroism (CD): Compare enantiomeric activity if chiral centers are introduced during synthesis .
Co-crystallization with target proteins (e.g., using PHENIX software ) provides atomic-level interaction maps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
